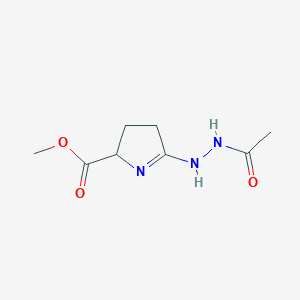

methyl 5-(2-acetylhydrazino)-3,4-dihydro-2H-pyrrole-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 5-(2-acetylhydrazino)-3,4-dihydro-2H-pyrrole-2-carboxylate is a heterocyclic compound that features a pyrrole ring substituted with an acetylhydrazino group and a methyl ester

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as thiazoles, have been found to have diverse biological activities . They act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

It’s worth noting that the acetylation process plays a significant role in the action of similar compounds . For instance, hydralazine, a compound with a similar acetylhydrazino group, undergoes oxidation before acetylation . This process results in the formation of a major urinary metabolite, 4-(2-acetylhydrazino) phthalazin-1-one .

Biochemical Pathways

Compounds with similar structures, such as thiazoles, are known to affect various biochemical pathways . For instance, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Pharmacokinetics

It’s worth noting that similar compounds, such as hydralazine, undergo extensive acetylator phenotype-dependent first-pass metabolism . The fractional availability of hydralazine is about 0.30 to 0.35 for slow acetylators and 0.10 to 0.16 for rapid acetylators . Food may enhance the bioavailability .

Action Environment

For instance, hydralazine is very unstable in plasma in vitro (half-life of approximately 6 minutes at 37°C), and derivatization of samples must be carried out very rapidly to avoid loss of drug .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(2-acetylhydrazino)-3,4-dihydro-2H-pyrrole-2-carboxylate typically involves the reaction of a pyrrole derivative with an acetylhydrazine reagent. One common method includes the condensation of 5-(2-acetylhydrazino)-3,4-dihydro-2H-pyrrole-2-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 5-(2-acetylhydrazino)-3,4-dihydro-2H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the acetylhydrazino group to a hydrazino group.

Substitution: Nucleophilic substitution reactions can occur at the acetylhydrazino group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in the synthesis of more complex molecules.

Aplicaciones Científicas De Investigación

Methyl 5-(2-acetylhydrazino)-3,4-dihydro-2H-pyrrole-2-carboxylate has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of heterocyclic compounds and can be used to study reaction mechanisms.

Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

Industry: It can be used in the production of fine chemicals and as a building block for more complex organic molecules.

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 5-(2-hydrazino)-3,4-dihydro-2H-pyrrole-2-carboxylate

- Methyl 5-(2-acetylamino)-3,4-dihydro-2H-pyrrole-2-carboxylate

- Ethyl 5-(2-acetylhydrazino)-3,4-dihydro-2H-pyrrole-2-carboxylate

Uniqueness

Methyl 5-(2-acetylhydrazino)-3,4-dihydro-2H-pyrrole-2-carboxylate is unique due to the presence of both the acetylhydrazino group and the methyl ester, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various synthetic and research applications.

Actividad Biológica

Methyl 5-(2-acetylhydrazino)-3,4-dihydro-2H-pyrrole-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of anticancer research and enzyme inhibition. This article provides a detailed overview of its biological activity, including relevant case studies, synthesis methods, and research findings.

Chemical Structure and Properties

This compound is characterized by its unique pyrrole structure, which is known for various biological activities. The presence of the acetylhydrazino group enhances its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, a study evaluated the compound's inhibitory effects on histone deacetylases (HDACs), which are crucial in cancer cell proliferation and survival. The compound exhibited significant inhibitory activity against HDAC1 with an IC50 value of 2.89 μM, outperforming known inhibitors like chidamide (IC50 = 10.23 μM) .

Table 1: HDAC Inhibition Potency of Selected Compounds

| Compound | IC50 (μM) | Target HDAC |

|---|---|---|

| This compound | 2.89 ± 0.43 | HDAC1 |

| Chidamide | 10.23 ± 1.02 | HDAC1 |

The mechanism underlying the anticancer activity involves the enhancement of histone acetylation, leading to apoptosis in cancer cells. Western blot analysis demonstrated increased levels of acetylated histone H3 in treated cells, indicating effective HDAC inhibition . Additionally, molecular docking studies revealed critical interactions between the compound and the active site of HDAC1, suggesting a strong binding affinity that contributes to its inhibitory effects.

Synthesis Methods

The synthesis of this compound can be achieved through various organic chemistry techniques. A notable method involves the reaction of hydrazine derivatives with appropriate acylating agents under controlled conditions to yield the desired pyrrole derivative .

Table 2: Summary of Synthesis Approaches

| Synthesis Method | Key Reagents | Yield (%) |

|---|---|---|

| Hydrazine Acetylation | Acetic anhydride | High |

| Iron-Catalyzed Route | Diarylhydrazones | Moderate |

Case Studies

Several case studies have explored the biological activity of similar compounds derived from pyrrole structures. For example, derivatives containing acetyl groups have shown promising results in inhibiting tumor growth in various cancer cell lines . The structure-activity relationship (SAR) analysis indicates that modifications to the acetyl group can significantly affect biological potency.

Table 3: Case Studies on Pyrrole Derivatives

| Study | Compound | Cell Line | Result |

|---|---|---|---|

| Study A | Compound X | HCT-116 | IC50 = 5.0 μM |

| Study B | Compound Y | RPMI-8226 | Induced apoptosis |

Propiedades

IUPAC Name |

methyl 5-(2-acetylhydrazinyl)-3,4-dihydro-2H-pyrrole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O3/c1-5(12)10-11-7-4-3-6(9-7)8(13)14-2/h6H,3-4H2,1-2H3,(H,9,11)(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDLWRHCMDGVJDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NNC1=NC(CC1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.